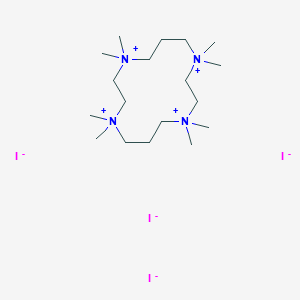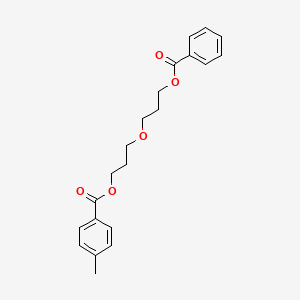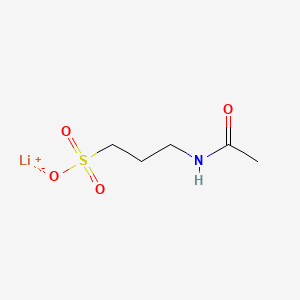
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide is a complex organic compound known for its unique structure and properties It belongs to the class of tetraazoniacyclotetradecane derivatives, which are characterized by their cyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with methylating agents such as methyl iodide. The reaction is carried out under controlled conditions to ensure the complete methylation of the nitrogen atoms. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the iodide ions are replaced by other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetraazoniacyclotetradecane derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes. Additionally, its cyclic structure allows it to interact with biological membranes, potentially disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A closely related compound with a similar cyclic structure but without the methyl groups.
1,4,7,10-Tetraazacyclododecane: Another related compound with a smaller ring size and different chemical properties.
Uniqueness
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide is unique due to its fully methylated nitrogen atoms, which enhance its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
143171-93-1 |
|---|---|
Formule moléculaire |
C18H44I4N4 |
Poids moléculaire |
824.2 g/mol |
Nom IUPAC |
1,1,4,4,8,8,11,11-octamethyl-1,4,8,11-tetrazoniacyclotetradecane;tetraiodide |
InChI |
InChI=1S/C18H44N4.4HI/c1-19(2)11-9-12-21(5,6)17-18-22(7,8)14-10-13-20(3,4)16-15-19;;;;/h9-18H2,1-8H3;4*1H/q+4;;;;/p-4 |
Clé InChI |
AWLWWVIISPZWRN-UHFFFAOYSA-J |
SMILES canonique |
C[N+]1(CCC[N+](CC[N+](CCC[N+](CC1)(C)C)(C)C)(C)C)C.[I-].[I-].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)







![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)



